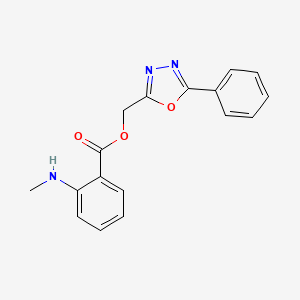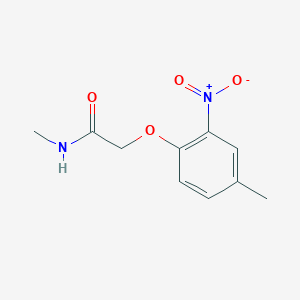![molecular formula C19H30ClNO3 B4408596 2-[4-(3,5-dimethyl-1-piperidinyl)butoxy]-3-methoxybenzaldehyde hydrochloride](/img/structure/B4408596.png)
2-[4-(3,5-dimethyl-1-piperidinyl)butoxy]-3-methoxybenzaldehyde hydrochloride
Descripción general
Descripción
2-[4-(3,5-dimethyl-1-piperidinyl)butoxy]-3-methoxybenzaldehyde hydrochloride, also known as DMXB-A, is a compound that has been extensively studied for its potential therapeutic applications. DMXB-A is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), a receptor that is widely distributed throughout the central nervous system and is involved in various physiological processes.
Mecanismo De Acción
2-[4-(3,5-dimethyl-1-piperidinyl)butoxy]-3-methoxybenzaldehyde hydrochloride exerts its effects by binding to and activating the α7 nAChR, a receptor that is involved in various physiological processes such as neurotransmitter release, synaptic plasticity, and inflammation. Activation of the α7 nAChR by this compound leads to the influx of calcium ions into the cell, which in turn activates various signaling pathways that are involved in the regulation of gene expression, protein synthesis, and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects such as improving cognitive function and memory, reducing inflammation, and promoting cell survival. This compound has been shown to increase the release of acetylcholine, a neurotransmitter that is involved in learning and memory, and to enhance synaptic plasticity, the ability of neurons to modify their connections in response to experience. This compound has also been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to promote the survival of neurons and other cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[4-(3,5-dimethyl-1-piperidinyl)butoxy]-3-methoxybenzaldehyde hydrochloride has several advantages for lab experiments such as its high selectivity for the α7 nAChR, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, this compound also has some limitations such as its poor solubility in water, which can make it difficult to administer in certain experimental settings, and its potential for off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 2-[4-(3,5-dimethyl-1-piperidinyl)butoxy]-3-methoxybenzaldehyde hydrochloride and its potential therapeutic applications. One direction is to further investigate the molecular mechanisms underlying the effects of this compound on synaptic plasticity and memory, and to identify potential targets for drug development. Another direction is to explore the potential use of this compound in the treatment of inflammatory diseases such as sepsis and rheumatoid arthritis, and to investigate the underlying mechanisms of its anti-inflammatory effects. Additionally, there is a need for further clinical trials to evaluate the safety and efficacy of this compound in various neurological and psychiatric disorders, and to identify potential biomarkers for patient selection and treatment monitoring.
Aplicaciones Científicas De Investigación
2-[4-(3,5-dimethyl-1-piperidinyl)butoxy]-3-methoxybenzaldehyde hydrochloride has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and depression. This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, and to reduce the symptoms of schizophrenia and depression in clinical trials. This compound has also been studied for its potential use in the treatment of inflammatory diseases such as sepsis and rheumatoid arthritis.
Propiedades
IUPAC Name |
2-[4-(3,5-dimethylpiperidin-1-yl)butoxy]-3-methoxybenzaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3.ClH/c1-15-11-16(2)13-20(12-15)9-4-5-10-23-19-17(14-21)7-6-8-18(19)22-3;/h6-8,14-16H,4-5,9-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOSFTKURFSIAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CCCCOC2=C(C=CC=C2OC)C=O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{2-[2-(3-butoxyphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4408513.png)

![1-{3-[4-(8-quinolinyloxy)butoxy]phenyl}ethanone](/img/structure/B4408529.png)
![3-(2-fluorophenyl)-N-[3-(methoxymethyl)phenyl]propanamide](/img/structure/B4408535.png)
![N-(2-methylphenyl)-4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4408541.png)

![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)pentanamide](/img/structure/B4408554.png)

![2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B4408565.png)

![2-methyl-8-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}quinoline](/img/structure/B4408576.png)
![4-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]benzonitrile hydrochloride](/img/structure/B4408584.png)
![2-[(4-isobutoxybenzoyl)amino]benzamide](/img/structure/B4408611.png)
![4-({4-methyl-3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}sulfonyl)morpholine](/img/structure/B4408617.png)